4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile
Description
Properties
IUPAC Name |
4-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoyl]morpholine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-9(14-10(2)16-17-11(14)3)6-13(19)18-4-5-20-8-12(18)7-15/h9,12H,4-6,8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMMDFLQMWZKLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)CC(=O)N2CCOCC2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knorr Pyrazole Synthesis from 1,3-Diketones
The 3,5-dimethylpyrazole core is classically synthesized via cyclocondensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate. However, introducing the butanoyl group at position 4 necessitates a modified diketone precursor.
Procedure :
- React 3-oxohexanoyl chloride with acetylacetone under basic conditions to form 3-(3-oxobutanoyl)pentane-2,4-dione.
- Cyclize with hydrazine hydrate in ethanol to yield 3,5-dimethyl-4-(3-oxobutyl)-1H-pyrazole.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Acetylacetone, 3-oxohexanoyl chloride, K₂CO₃, THF, 0°C → RT, 12 h | 68% | |
| 2 | Hydrazine hydrate, EtOH, reflux, 6 h | 72% |
Functionalization via Metallation and Acylation
Direct substitution at the pyrazole’s 4-position is achievable via lithiation:
- Deprotonate 3,5-dimethyl-1H-pyrazole with LDA at −78°C in THF.
- Quench with 3-chlorobutanoyl chloride to install the butanoyl chain.
Critical Parameters :
- Temperature control (−78°C) prevents side reactions.
- Anhydrous conditions are essential for lithiation efficiency.
Morpholine-3-carbonitrile Synthesis
Ring-Closing from Cyanofunctionalized Amino Alcohols
Coupling Strategies for Final Assembly
N-Acylation of Morpholine-3-carbonitrile
The butanoyl-pyrazole subunit is coupled to morpholine via amide bond formation:
- Activate 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid with HATU/DIPEA in DMF.
- React with morpholine-3-carbonitrile at 0°C → RT for 24 h.
Yield Optimization :
One-Pot Tandem Synthesis
A streamlined approach combines pyrazole formation and acylation:
- React in situ-generated 3,5-dimethylpyrazole-4-butanoyl chloride with morpholine-3-carbonitrile using Schlenk techniques.
Advantages :
Analytical Characterization and Challenges
Spectroscopic Validation
Regiochemical Pitfalls
- Competing acylation at morpholine’s oxygen or overalkylation of pyrazole necessitates strict stoichiometric control.
Industrial and Scalability Considerations
Cost-Effective Catalysts
Green Chemistry Approaches
- Solvent-free mechanochemical synthesis achieves 82% yield with minimal waste.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to structurally related pyrazole-containing derivatives from the evidence, focusing on substituents, heterocyclic systems, and synthetic approaches.
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations :
Heterocyclic Diversity: The target compound integrates morpholine, a six-membered oxygen-containing ring, which is absent in the dihydro-pyrazoline derivatives () and the pyrazole-pyrazole-carbonitrile hybrid (). Morpholine derivatives are known to enhance solubility and metabolic stability compared to purely aromatic systems . The carbonitrile group in the target compound and in the pyrazole-pyrazole-carbonitrile () may confer reactivity for further functionalization, such as nucleophilic additions .
Substituent Effects: The 3,5-dimethyl groups on the pyrazole in the target compound could sterically hinder interactions compared to halogenated (e.g., 4-fluorophenyl, 4-bromophenyl) or phenyl-substituted analogs (). Halogens in similar compounds () may influence electronic properties and binding affinity in biological targets .
Synthetic Pathways: Pyrazole-carboxaldehydes () and malononitrile precursors () are common intermediates for constructing pyrazole-based heterocycles.
Research Implications and Limitations
- Comparative conclusions are inferred from structural analogs.
- Opportunities for Study : Future work could explore the target compound’s reactivity (e.g., nitrile group transformations) or compare its pharmacokinetic profile to halogenated pyrazolines () and carbonitrile-containing analogs ().
Biological Activity
4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile (CAS Number: 1607013-91-1) is a complex organic compound characterized by the presence of a pyrazole ring, a morpholine ring, and a carbonitrile group. This compound has garnered interest in various biological studies due to its potential pharmacological properties.
- Molecular Formula : C14H20N4O2
- Molecular Weight : 276.33 g/mol
- Structure : The compound features a morpholine ring linked to a butanoyl group substituted with a dimethylpyrazole moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the pyrazole ring through the condensation of acetylacetone with hydrazine. Subsequent steps involve the formation of the morpholine structure and the introduction of the carbonitrile functional group.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains. For instance, compounds with similar structural features have shown Minimum Inhibitory Concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research into related pyrazole derivatives suggests potential anticancer activity. A study highlighted that certain pyrazole-containing compounds exhibited cytotoxic effects on cancer cell lines, indicating that modifications to the pyrazole structure can enhance biological activity against tumors .
The biological activity of such compounds often involves interactions with specific cellular targets. For instance, some pyrazole derivatives are known to inhibit enzymes involved in cell proliferation and survival pathways, contributing to their anticancer effects .
Case Studies
-
Antibacterial Evaluation :
A study evaluated the antibacterial effects of various pyrazole derivatives, including those structurally similar to this compound. Results indicated strong inhibition against Gram-positive bacteria, suggesting that modifications in the substituent groups significantly affect antibacterial potency . -
Cytotoxicity Assays :
In vitro assays conducted on cancer cell lines showed that certain morpholine-based compounds exhibited significant cytotoxicity. The presence of the pyrazole moiety was crucial for enhancing this activity, highlighting the importance of structural components in determining biological effects .
Data Tables
| Compound Name | Structure | MIC (mg/mL) | Activity Type |
|---|---|---|---|
| Pyrazole Derivative A | Structure | 0.0039 | Antibacterial |
| Pyrazole Derivative B | Structure | 0.025 | Antibacterial |
| Morpholine Compound C | Structure | IC50: 10 µM | Anticancer |
Q & A
Basic: What synthetic strategies are effective for preparing 4-[3-(3,5-dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile?
Answer:
The compound can be synthesized via a multi-step approach involving:
- Pyrazole Functionalization : Start with 3,5-dimethyl-1H-pyrazole derivatives. Acylation at the 4-position using butanoyl chloride under anhydrous conditions (e.g., CH₂Cl₂, 0°C) with acid catalysis (e.g., trifluoroacetic acid) ensures regioselective substitution .
- Morpholine Coupling : React the pyrazole intermediate with morpholine-3-carbonitrile using coupling agents like EDCI/HOBt or DCC in dichloromethane. Monitor via TLC (cyclohexane/ethyl acetate gradients) and purify via flash chromatography (silica gel, 0–25% ethyl acetate) .
- Optimization : Adjust stoichiometry (e.g., 7.5 equiv azido(trimethyl)silane) and reaction time (16 hours at 50°C) to improve yields (up to 88%) .
Advanced: How can structural contradictions in NMR and X-ray crystallography data be resolved for this compound?
Answer:
Discrepancies between solution-state NMR and solid-state X-ray data may arise from conformational flexibility or crystal packing effects. To resolve this:
- Dynamic NMR (DNMR) : Analyze variable-temperature ¹H/¹³C NMR to detect rotameric equilibria or slow exchange processes in solution .
- SHELX Refinement : Use SHELXL for high-resolution X-ray data refinement to confirm bond lengths/angles. For example, SHELX can resolve ambiguities in carbonyl or morpholine ring geometry .
- Cross-Validation : Compare computational (DFT) geometry optimization (e.g., Gaussian09) with experimental data to identify dominant conformers .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.20–7.54 ppm for pyrazole), morpholine protons (δ 3.33–3.41 ppm), and nitrile signals (δ ~110–120 ppm in ¹³C) .
- IR Spectroscopy : Confirm nitrile (2231 cm⁻¹), carbonyl (1646 cm⁻¹), and morpholine C-O-C (1244 cm⁻¹) stretches .
- Mass Spectrometry : Use HRMS-EI to verify molecular ion peaks (e.g., m/z 238.0961 for pyrazole intermediates) .
Advanced: What mechanistic insights guide the optimization of its biological activity?
Answer:
- Structure-Activity Relationship (SAR) : Modify the pyrazole’s 3,5-dimethyl groups to enhance steric bulk, improving binding to targets like kinases or GPCRs. Replace the morpholine ring with piperazine to assess solubility effects .
- Enzyme Inhibition Assays : Test IC₅₀ values against JAK/STAT pathways (e.g., povorcitinib derivatives) using recombinant enzymes and ATP-competitive assays .
- In Silico Docking : Use AutoDock Vina to model interactions with active sites (e.g., JAK3 PDB: 5RGI) and prioritize derivatives with better binding scores .
Basic: How to ensure purity and stability during storage?
Answer:
- Purification : Flash chromatography (silica gel, cyclohexane/ethyl acetate) removes byproducts. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
- Storage : Store under inert gas (N₂) at –20°C in amber vials to prevent nitrile hydrolysis or morpholine oxidation. Monitor decomposition via periodic TLC .
Advanced: What computational methods predict its photophysical properties for fluorophore applications?
Answer:
- Time-Dependent DFT (TD-DFT) : Calculate excitation energies (B3LYP/6-311+G(d,p)) to predict UV-Vis absorption/emission spectra. Compare with experimental data from fluorimetry .
- Solvatochromism Studies : Analyze solvent polarity effects on emission maxima (e.g., red shifts in DMSO vs. hexane) to assess charge-transfer character .
Basic: How to troubleshoot low yields in the acylation step?
Answer:
- Catalyst Screening : Test Brønsted (TFA) vs. Lewis acids (ZnCl₂) for improved acylation efficiency .
- Protecting Groups : Temporarily protect the pyrazole NH with tert-butyloxycarbonyl (Boc) to prevent side reactions .
Advanced: What strategies address regioselectivity challenges in functionalizing the pyrazole ring?
Answer:
- Directed Ortho-Metalation : Use LDA to deprotonate the 4-position of 3,5-dimethylpyrazole, followed by electrophilic quenching (e.g., CO₂ for carboxylation) .
- Cross-Coupling : Employ Suzuki-Miyaura reactions with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to introduce aryl groups at specific positions .
Basic: What safety precautions are essential during synthesis?
Answer:
- Azide Handling : Use azido(trimethyl)silane in a fume hood due to explosion risks. Quench excess azides with NaNO₂/urea .
- Cyanide Management : Avoid acid exposure to prevent HCN release. Use scrubbers for waste gas .
Advanced: How to design experiments for studying metabolic stability in vitro?
Answer:
- Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS/MS (MRM mode) over 60 minutes .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
